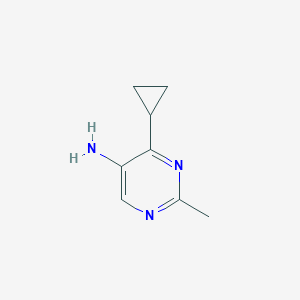

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol

Overview

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Synthesis Analysis

The synthesis of thiazoles has been a topic of interest in the field of organic chemistry . Various synthetic routes have been developed, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones, thioamides, and α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are versatile heterocycles that can undergo a variety of chemical reactions . They can participate in electrophilic and nucleophilic substitutions, and their reactivity can be modulated by the presence of substituents on the ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol , have been studied for their antimicrobial properties. These compounds can be synthesized using eco-friendly methods like microwave irradiation, which offers a rapid and efficient route to produce a series of thiazoles with potent antimicrobial activities . The modification of thiazole-based compounds at different positions has led to the generation of new molecules with enhanced antimicrobial efficacy.

Anticancer Activity

The structural motif of thiazole is found in several anticancer agents. For instance, modifications of thiazole-based compounds have resulted in new molecules with potent antitumor activities. These compounds have been evaluated for their cytotoxicity against various human tumor cell lines, showing promising results in the fight against cancer .

Anti-Alzheimer’s Activity

Thiazole derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer’s. The presence of the thiazole moiety in certain compounds has been associated with anti-Alzheimer’s activity, providing a basis for the design of new therapeutic agents targeting this debilitating condition .

Antihypertensive Activity

The thiazole nucleus is a common feature in several antihypertensive drugs. By synthesizing new derivatives of thiazole, researchers aim to discover compounds with improved efficacy and safety profiles for the management of hypertension .

Antioxidant Activity

Oxidative stress is a factor in many diseases, and antioxidants play a crucial role in mitigating its effects. Thiazole derivatives have shown antioxidant properties, which could be harnessed in the development of treatments for conditions caused by oxidative damage .

Hepatoprotective Activity

Protecting the liver from various toxins and diseases is another area where thiazole derivatives, including 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol , show potential. Their hepatoprotective activity is of great interest in the creation of new drugs that can prevent or treat liver damage .

Mechanism of Action

Target of Action

These include enzymes, receptors, and DNA, among others .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

They can activate or inhibit certain enzymes, stimulate or block receptors, and even alter gene expression .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Future Directions

properties

IUPAC Name |

3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-5-8(7(11)3-4-9)12-6(2)10-5/h7,11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWVUZNRUKKMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)